molecular formula C25H27NO B14142260 N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide CAS No. 380906-81-0

N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide

Cat. No.: B14142260
CAS No.: 380906-81-0
M. Wt: 357.5 g/mol
InChI Key: RJUJQSRQYKNNCE-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide is an organic compound with a complex structure that includes a phenyl group, a butyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenylbutylamine with 2,2-diphenylacetyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if the compound has analgesic properties, it may interact with opioid receptors in the nervous system, modulating pain perception pathways. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1-phenylbutyl)methanesulfonamide
  • N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

380906-81-0

Molecular Formula

C25H27NO

Molecular Weight

357.5 g/mol

IUPAC Name

N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide

InChI

InChI=1S/C25H27NO/c1-19(2)18-23(20-12-6-3-7-13-20)26-25(27)24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23-24H,18H2,1-2H3,(H,26,27)

InChI Key

RJUJQSRQYKNNCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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